H-Trp(boc)-otbu hcl
CAS No.: 218938-67-1
Cat. No.: VC0557212
Molecular Formula: C20H29ClN2O4
Molecular Weight: 396.91
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 218938-67-1 |
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Molecular Formula | C20H29ClN2O4 |
Molecular Weight | 396.91 |
IUPAC Name | tert-butyl 3-[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]indole-1-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C20H28N2O4.ClH/c1-19(2,3)25-17(23)15(21)11-13-12-22(18(24)26-20(4,5)6)16-10-8-7-9-14(13)16;/h7-10,12,15H,11,21H2,1-6H3;1H/t15-;/m0./s1 |
Standard InChI Key | AVHLJIUNJBOEDW-RSAXXLAASA-N |
SMILES | CC(C)(C)OC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)N.Cl |
Canonical SMILES | CC(C)(C)OC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
H-Trp(boc)-otbu hydrochloride, scientifically known as Nα-(tert-Butoxycarbonyl)-L-tryptophan tert-butyl ester hydrochloride, is an amino acid derivative with significant importance in peptide chemistry. This compound is characterized by the following properties:
Basic Chemical Information
The compound is identified by CAS number 218938-67-1 and has several synonyms including L-Trp(Boc)-OtBu·HCl, N-indole-t-butoxycarbonyl-L-tryptophan t-butyl ester hydrochloride, and tert-butyl (S)-3-(2-amino-3-(tert-butoxy)-3-oxopropyl)-1H-indole-1-carboxylate hydrochloride . Its molecular formula is C₂₀H₂₉ClN₂O₄ with a molecular weight of 396.91 g/mol .
Structural Features
The structure of H-Trp(boc)-otbu hydrochloride incorporates several key functional elements:
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An indole ring system derived from the tryptophan amino acid
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A Boc (tert-butoxycarbonyl) protecting group on the amino nitrogen
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A tert-butyl ester protecting the carboxylic acid function
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A hydrochloride salt form enhancing stability and solubility characteristics
The specific stereochemistry of the compound preserves the L-configuration of the original tryptophan amino acid, which is critical for its biological relevance and application in peptide synthesis.
Physical and Chemical Properties
Understanding the physical and chemical properties of H-Trp(boc)-otbu hydrochloride is essential for its effective use in research and synthesis applications.
Physical Properties
The compound typically exists as a crystalline solid at room temperature with defined physical characteristics. Its solubility profile significantly impacts its utility in various applications.
Table 1: Key Physical Properties of H-Trp(boc)-otbu Hydrochloride
Property | Characteristic |
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Physical State | Crystalline solid |
Solubility | Soluble in DMSO |
Storage Recommendation | -20°C |
Stability Period | 6 months at -80°C; 1 month at -20°C |
Chemical Reactivity
The compound exhibits specific chemical behavior related to its protective groups:
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The Boc group can be cleaved under acidic conditions
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The tert-butyl ester requires stronger acidic conditions for deprotection
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The compound participates in peptide coupling reactions via its amino group
These reactivity patterns make it particularly valuable in controlled stepwise peptide synthesis protocols.
Preparation Methods
The synthesis of H-Trp(boc)-otbu hydrochloride involves specific chemical transformations to introduce the protective groups on the tryptophan amino acid.
Synthetic Routes
The preparation typically follows a sequential protection strategy:
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Protection of the amino group using tert-butoxycarbonyl chloride in the presence of a base such as sodium bicarbonate
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Esterification of the carboxyl group with tert-butyl alcohol in the presence of a strong acid
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Formation of the hydrochloride salt for stabilization
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Purification through crystallization or chromatographic techniques
Stock Solution Preparation
For research applications, proper preparation of stock solutions is crucial to maintain the compound's integrity.
Table 2: Stock Solution Preparation Guide for H-Trp(boc)-otbu Hydrochloride
Desired Concentration | Volume Needed for 1 mg | Volume Needed for 5 mg | Volume Needed for 10 mg |
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1 mM | 2.5195 mL | 12.5973 mL | 25.1946 mL |
5 mM | 0.5039 mL | 2.5195 mL | 5.0389 mL |
10 mM | 0.2519 mL | 1.2597 mL | 2.5195 mL |
When preparing stock solutions, it is recommended to store them in separate packages to avoid degradation from repeated freezing and thawing cycles .
Mechanism of Action in Peptide Synthesis
H-Trp(boc)-otbu hydrochloride plays a crucial role in peptide synthesis through its protective group strategy.
Target of Action
The compound functions primarily in peptide synthesis by preventing unwanted side reactions during peptide bond formation. The Boc group specifically blocks reactions at the amino group, while the tert-butyl ester prevents reactions at the carboxyl terminus .
Mode of Action
The selective deprotection capabilities of H-Trp(boc)-otbu hydrochloride enable controlled peptide chain growth:
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The Boc group can be selectively removed with trifluoroacetic acid (TFA)
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The tert-butyl ester typically requires stronger acids like hydrogen fluoride for removal
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This orthogonal protection strategy allows for directional peptide synthesis
This controlled deprotection approach is fundamental to the compound's utility in peptide chemistry.
Applications in Research
The applications of H-Trp(boc)-otbu hydrochloride extend beyond basic peptide synthesis to several specialized research areas.
Peptide Synthesis Applications
As a building block in peptide synthesis, this compound offers several advantages:
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Provides controlled reactivity during coupling steps
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Enables selective deprotection strategies
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Facilitates the incorporation of tryptophan into complex peptides
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Supports both solution-phase and solid-phase peptide synthesis methods
Antimicrobial Research
Recent studies have demonstrated that Boc-protected tryptophan-based dipeptides exhibit antimicrobial properties with potential therapeutic applications:
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Boc-protected phenylalanine and tryptophan-based dipeptides show broad-spectrum antibacterial activity
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These compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria
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They exhibit biofilm eradication and disruption capabilities
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The peptides show membrane permeabilization effects on bacterial cells
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Importantly, they demonstrate low cytotoxicity and non-hemolytic properties
These findings suggest potential applications in addressing bacterial resistance issues, particularly in biofilm-related infections.
Manufacturer | Product Number | Packaging | Price (USD) |
---|---|---|---|
Chem-Impex | 06248 | 250 mg | $95.00 |
Chem-Impex | 06248 | 1 g | $223.44 |
AK Scientific | 7248AH | 250 mg | $178.00 |
AK Scientific | 7248AH | 1 g | $299.00 |
American Custom Chemicals | PEP0004890 | 5 mg | $401.50 |
This pricing information indicates the relative value and accessibility of the compound for research purposes .
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